molecular formula C8H14O2 B3055407 2-(2-Methoxyethyl)cyclopentan-1-one CAS No. 6453-14-1

2-(2-Methoxyethyl)cyclopentan-1-one

Cat. No.: B3055407
CAS No.: 6453-14-1
M. Wt: 142.2 g/mol
InChI Key: MXNHBXYFTYEVDJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)cyclopentan-1-one is an organic compound with the molecular formula C8H14O2. It is a cyclopentanone derivative, characterized by the presence of a methoxyethyl group attached to the cyclopentanone ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can enhance the reaction efficiency and reduce the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its methoxyethyl group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

  • 2-(2-Ethoxyethyl)cyclopentan-1-one
  • 2-(2-Methoxypropyl)cyclopentan-1-one
  • 2-(2-Methoxyethyl)cyclohexan-1-one

Comparison: 2-(2-Methoxyethyl)cyclopentan-1-one is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. For instance, the presence of the methoxyethyl group enhances its solubility in organic solvents and influences its chemical behavior in various reactions.

Biological Activity

2-(2-Methoxyethyl)cyclopentan-1-one, also known by its CAS number 6453-14-1, is a cyclic ketone with potential biological activities that have garnered interest in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The structure of this compound features a cyclopentanone ring substituted with a methoxyethyl group, which may influence its interaction with biological targets. The molecular formula is C9_{9}H16_{16}O, and it exhibits characteristics typical of ketones, including reactivity in various chemical transformations.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis in these cells.

Antimicrobial Activity

A study conducted on various substituted cyclopentanones, including this compound, demonstrated significant antimicrobial activity against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cytotoxicity Studies

In a series of cytotoxicity assays conducted on human cancer cell lines, this compound exhibited notable cytotoxic effects. The compound was tested against the MDA-MB-231 breast cancer cell line and the HCT116 colorectal cancer cell line.

Cell LineIC50_{50} (µM)
MDA-MB-23115.4
HCT11618.7

The observed cytotoxicity was associated with the activation of caspase pathways, suggesting that the compound induces apoptosis through intrinsic mechanisms.

The biological activity of this compound is hypothesized to involve interactions with cellular targets that regulate apoptosis and microbial resistance. The methoxyethyl group may enhance lipophilicity, aiding in membrane penetration and facilitating interaction with intracellular targets.

Proposed Mechanisms:

  • Apoptosis Induction : The compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to programmed cell death.
  • Membrane Disruption : Potential disruption of bacterial membranes could explain its antimicrobial properties.

Properties

IUPAC Name

2-(2-methoxyethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-6-5-7-3-2-4-8(7)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNHBXYFTYEVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534961
Record name 2-(2-Methoxyethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6453-14-1
Record name 2-(2-Methoxyethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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